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Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-

ligand 1 (PD-L1). It is an immune checkpoint inhibitor with a dual mechanism of action: it blocks

the interaction of PD-L1 with its receptors, PD-1 and B7.1, and it can induce antibody-

dependent cell-mediated cytotoxicity (ADCC) due to its native Fc region.[1][2][3] These

application notes provide detailed protocols for utilizing Avelumab in in vitro cell culture

experiments to assess its efficacy and mechanism of action.

Mechanism of Action
Avelumab's primary mode of action involves the inhibition of the PD-1/PD-L1 pathway. PD-L1,

often overexpressed on tumor cells, binds to PD-1 receptors on activated T cells, leading to the

suppression of the T-cell-mediated antitumor immune response.[3][4] By blocking this

interaction, Avelumab reinvigorates T-cell activity against tumor cells.[1][2]

Uniquely among some other checkpoint inhibitors, Avelumab's wild-type IgG1 Fc region allows

it to engage with Fc-γ receptors on natural killer (NK) cells, triggering ADCC and leading to the

direct lysis of tumor cells.[2][3][5]
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Caption: Avelumab's dual mechanism of action.

Experimental Protocols
Cell Line Selection and Culture
A variety of human cancer cell lines can be utilized to study the effects of Avelumab in vitro.

The choice of cell line should be guided by the expression level of PD-L1, which can

significantly influence the outcome of ADCC assays.[5]

Recommended Cell Lines:

Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (high PD-L1), MDA-MB-468 (low PD-

L1), BT-549 (low PD-L1)[6][7]

Non-Small Cell Lung Cancer (NSCLC): NCI-H1975, H441, H460[8][9]

Bladder Cancer: RT-112, 5637, T-24[9]

Chordoma: UM-Chor1[10]

Culture Conditions: Cell lines should be cultured in their recommended media supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a

humidified atmosphere with 5% CO2.[6]
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Effector Cell Preparation
Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy

donors are typically used as effector cells.[6][8]

PBMC Isolation:

Dilute whole blood with an equal volume of PBS.

Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the buffy coat layer containing PBMCs.

Wash the collected cells twice with PBS.

NK Cell Isolation: For more specific ADCC assays, NK cells can be purified from PBMCs using

commercially available NK cell isolation kits (e.g., Miltenyi Biotec) following the manufacturer's

instructions.[6][8]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This assay measures the ability of Avelumab to induce the lysis of target cancer cells by

effector cells.
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Caption: Workflow for an Avelumab ADCC assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b13395610?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13395610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Target Cell Preparation: Harvest and label target cancer cells with a viability dye such as

Calcein-AM (10 µM for 30 minutes at 37°C) or by radioactive labeling with 111In.[6][11]

Plating: Seed 5,000 labeled target cells per well in a 96-well plate.[6]

Antibody Addition: Add Avelumab at various concentrations (a typical starting concentration

is 1-2 µg/mL).[6][10][11] Include a human IgG1 isotype control for comparison.[6]

Effector Cell Addition: Add effector cells (PBMCs or purified NK cells) at different effector-to-

target (E:T) ratios (e.g., 5:1, 10:1, 25:1).[6][8]

Incubation: Incubate the plate for 4 hours at 37°C.[8][11]

Lysis Measurement:

For Calcein-AM labeled cells, measure the fluorescence of the supernatant.

For 111In labeled cells, harvest the supernatant and measure radioactivity using a gamma

counter.[11]

Controls:

Spontaneous release: Target cells with media alone.

Maximum release: Target cells with a lysis agent (e.g., 0.05% Triton X-100).[8][11]

Calculation: Calculate the percentage of specific lysis using the formula: % Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100[8][11]

Cytokine Release Assay
This assay quantifies the release of cytokines from effector cells upon engagement with

Avelumab-coated target cells.

Protocol:
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Set up co-cultures of effector and target cells with Avelumab or an isotype control as

described in the ADCC assay.

After a 24-hour incubation, collect the cell culture supernatants.

Analyze the supernatants for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-10,

and GM-CSF using a multiplex bead array (e.g., Luminex xMAP) or ELISA.[9][12]

T-Cell Activation Assay
This assay assesses the ability of Avelumab to enhance antigen-specific T-cell responses.

Protocol:

Isolate PBMCs from healthy donors.

Stimulate the PBMCs with a relevant antigen (e.g., peptide pools for CMV, EBV, influenza).

[12]

Treat the stimulated cells with Avelumab or an isotype control.

After 7 days of in vitro stimulation, analyze the cells by flow cytometry for the frequency of

activated antigen-specific CD8+ T cells.[12]

The supernatant can also be analyzed for a shift from Th2 to Th1 cytokine production (e.g.,

an increased IFN-γ to IL-5 ratio).[12]

Data Presentation
The following tables summarize representative quantitative data from in vitro studies with

Avelumab.

Table 1: Avelumab-Mediated ADCC in TNBC Cell Lines
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Cell Line
Basal PD-
L1
Expression

Effector
Cells

E:T Ratio
Avelumab
Conc.

% Lysis (vs.
Isotype)

MDA-MB-231 High PBMC 5:1 1 µg/mL
Significant

Increase

MDA-MB-468 Low PBMC 5:1 1 µg/mL
No Significant

Increase

BT-549 Low PBMC 5:1 1 µg/mL
No Significant

Increase

IIB-BR-G High PBMC 5:1 1 µg/mL
Significant

Increase

Hs578T High PBMC 5:1 1 µg/mL
Significant

Increase

Data adapted

from Julieta

R., et al.,

2018.[6][7]

Table 2: Effect of NK Cell Stimulation on Avelumab-Mediated ADCC

Target Cell Line Effector Cell Stimulation % Lysis (Avelumab)

MDA-MB-231 Unstimulated NK Cells ~20%

MDA-MB-231 IL-2 Stimulated NK Cells ~40%

MDA-MB-231 IL-15 Stimulated NK Cells ~45%

MDA-MB-468 Unstimulated NK Cells ~5%

MDA-MB-468 IL-2 Stimulated NK Cells ~20%

MDA-MB-468 IL-15 Stimulated NK Cells ~25%

Data conceptualized from

Julieta R., et al., 2018.[6][7]
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Table 3: Cytokine Secretion in Co-culture Assays

Target Cell Line Cytokine
Avelumab
Treatment

Result

NCI-H1975 (NSCLC) IFN-γ + Increased Secretion

NCI-H1975 (NSCLC) GM-CSF + Increased Secretion

MDA-MB-231 (TNBC) IFN-γ + Increased Secretion

MDA-MB-231 (TNBC) GM-CSF + Increased Secretion

RT-112 (Bladder) GM-CSF + Increased Secretion

Data from a study

combining CYNK-101

(NK cells) with

Avelumab.[9]

Conclusion
The provided protocols offer a framework for the in vitro evaluation of Avelumab. These

experiments can elucidate the dual mechanisms of PD-L1 blockade and ADCC induction,

providing valuable insights for preclinical research and drug development. It is important to

note that the efficacy of Avelumab-mediated ADCC is often correlated with the level of PD-L1

expression on target tumor cells.[5] Furthermore, the activation state of effector cells can

significantly impact the observed cytotoxic effects.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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